molecular formula C20H39NO3 B8114637 N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide

N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide

Cat. No.: B8114637
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide, a sphingolipid classified among the ceramides , serves as a valuable reference standard and investigative tool in biological research. This compound, specifically the (2R,3R,4E)-stereoisomer, is recognized as a C2 ceramide analog . Studies have identified closely related sphingolipid molecules, such as (E)-N-(1,3-dihydroxyoctadec-4-en-2yl) acetamide from Trichoderma brevicompactum , as prominent elicitors of systemic resistance in plants . Research indicates these compounds can prime defense gene expression and enhance protection in crops like pearl millet against biotrophic pathogens such as downy mildew, presenting a potential eco-friendly disease management strategy . In neuroscience, the analogous compound N-acetyl sphingosine (N-AS) has been shown to acetylate the serine 565 residue of cyclooxygenase-2 (COX2) . This acetylation switches COX2 activity to produce specialized pro-resolving mediators (SPMs), which can resolve neuroinflammation, increase microglial phagocytosis, and improve memory in a model of Alzheimer's disease . These findings point to a significant role for sphingolipid signaling in inflammatory processes and suggest potential therapeutic pathways for neuroinflammatory diseases . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis from Protected Sphingoid Bases

A widely cited route involves starting with protected sphingosine derivatives. As detailed in a Royal Society of Chemistry protocol, the synthesis begins with N-(tert-butoxycarbonyl)-L-serine , which undergoes a series of transformations:

  • Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine hydrochloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields a Weinreb amide intermediate.

  • Grignard Addition : Treatment with vinyl magnesium bromide introduces the alkenyl group at the C4 position.

  • Reduction : Lithium tri-tert-butoxy aluminium hydride selectively reduces the ketone to a secondary alcohol while preserving the double bond.

  • Deprotection and Acetylation : Acidic removal of the tert-butoxycarbonyl (Boc) group followed by acetylation with acetic anhydride produces the final compound.

Key Reaction Conditions :

StepReagents/ConditionsYield
1EDC, NMM, -15°C85%
2Vinyl MgBr, THF, 0°C98%
3LiAlH(t-Bu)₃, EtOH, -78°C89%
4TFA, Ac₂O, RT92%

This method ensures high enantiomeric purity (>99% ee) due to the chiral starting material and stereospecific reductions.

Direct Acylation of Sphingosine

A simplified approach reported by GlpBio involves direct acylation of sphingosine with acetic anhydride in the presence of pyridine:
Sphingosine+Ac2OPyridine, RTN-(1,3-Dihydroxyoctadec-4-en-2-yl)acetamide\text{Sphingosine} + \text{Ac}_2\text{O} \xrightarrow{\text{Pyridine, RT}} \text{this compound}
This one-step method achieves yields of 70–75%, though it requires rigorous purification via silica gel chromatography to remove unreacted sphingosine.

Industrial-Scale Production and Optimization

For large-scale synthesis, automated continuous-flow reactors improve efficiency:

  • Reactor Design : Tubular reactors with immobilized EDC reduce reaction times from hours to minutes.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, achieving >98% purity with minimal solvent waste.

Comparative Industrial Metrics :

ParameterBatch MethodContinuous-Flow Method
Reaction Time12–24 h2–4 h
Solvent Consumption500 L/kg150 L/kg
Purity95%98%

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : 1H^1\text{H}-NMR (CDCl₃, 400 MHz): δ 5.50 (dt, J = 14.6 Hz, 1H, CH=CH), 4.35 (br, 1H, OH), 2.04 (s, 3H, CH₃CO).

  • Mass Spectrometry : ESI-MS m/z 342.3 [M+H]⁺ (calc. 341.5).

  • HPLC : C18 column, 90:10 MeOH/H₂O, retention time = 12.3 min .

Chemical Reactions Analysis

Types of Reactions: Ceramide C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the ceramide structure to study its biological functions and interactions.

Common Reagents and Conditions:

    Oxidation: Ceramide C2 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of Ceramide C2, which are used to study the structure-activity relationships and biological functions of ceramides .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide serves as a model compound for studying the synthesis and properties of ceramides. Researchers utilize this compound to explore chemical behaviors and interactions with other molecules, which aids in understanding the broader family of sphingolipids.

Biology

Cellular Mechanisms : The compound is instrumental in biological research focused on the role of ceramides in cellular processes. Studies have shown that it can induce apoptosis in cancer cells and modulate signal transduction pathways related to cell survival and death .

Case Study : A recent study investigated the effects of various ceramide analogs on non-small cell lung cancer (NSCLC) cell lines (A549, H460, H1299). The analogs demonstrated significant inhibition of cell growth with IC50 values ranging from 2 to 18 μM. Specifically, this compound was found to induce apoptosis effectively by increasing markers such as cleaved caspases 3 and 9 .

Medicine

Therapeutic Potential : this compound is being explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to induce apoptosis makes it a candidate for developing novel anticancer therapies.

Case Study : In a study focusing on NSCLC models, treatment with this ceramide analog resulted in significant tumor growth inhibition without observable toxicity. The findings suggest that this compound could be a promising agent for further clinical investigation .

Comparative Data Table

Application AreaFindingsIC50 ValuesMechanism
ChemistryModel compound for ceramide synthesisNot applicableStudies chemical behaviors
BiologyInduces apoptosis in cancer cells2–18 μM (varies by analog)Increases cleaved caspases
MedicinePotential anticancer agentNot applicableInduces apoptosis; inhibits tumor growth

Mechanism of Action

Ceramide C2 is compared with other ceramide analogs such as Ceramide C6 and Ceramide C16. While all these compounds share a similar sphingosine backbone, they differ in the length of the fatty acid chain. Ceramide C2 has a shorter acyl chain compared to Ceramide C6 and Ceramide C16, which affects its solubility and biological activity. Ceramide C2 is more soluble in aqueous solutions, making it more suitable for certain experimental conditions. Additionally, the shorter chain length of Ceramide C2 allows for easier modification and derivatization, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ceramide Family

Ceramides vary in sphingoid base length, acyl chain structure, and stereochemistry. Below is a comparative analysis:

Table 1: Comparison of N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide with Related Ceramides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Role/Application Reference
This compound (C2 ceramide) C₂₀H₃₉NO₃ 341.54 Acetamide group; 18C sphingoid base with 4E double bond Apoptosis induction, membrane signaling
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanimidic acid C₄₃H₈₅NO₃ 664.15 25-carbon acyl chain; saturated sphingoid base Membrane lipid rafts, long-term signaling
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide (CHEBI:92736) C₂₀H₃₉NO₃ 341.54 (2S,3R) stereoisomer; identical backbone Stereospecific enzyme interactions
BODIPY TR-Ceramide (BDP TR-Ceramide) C₃₉H₅₀BF₂N₃O₄S 786.86 Fluorescent BODIPY dye conjugated to ceramide Golgi apparatus imaging in live cells
Key Findings:

Acyl Chain Modifications :

  • Replacing the acetamide with a long acyl chain (e.g., pentacosanimidic acid) enhances hydrophobicity, favoring integration into lipid bilayers .
  • The short acetamide group in C2 ceramide increases solubility, making it suitable for in vitro studies .

Stereochemistry: The (2S,3R) configuration is critical for binding to ceramide-activated proteins, while non-natural stereoisomers exhibit reduced bioactivity .

Functional Modifications :

  • BODIPY TR-Ceramide retains ceramide’s membrane-targeting properties but enables real-time tracking of intracellular trafficking .

Comparison with Non-Ceramide Acetamide Derivatives

While This compound belongs to the sphingolipid family, other acetamide derivatives with distinct backbones serve varied purposes:

Table 2: Comparison with Non-Ceramide Acetamides
Compound Name Molecular Formula Key Structural Differences Application Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₃H₂₂BrN₃O₃ Pyridazinone core; bromophenyl substituent FPR2 agonist for neutrophil activation
N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃Cl₂NO Naphthalene and dichlorophenyl groups Crystallography studies
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS Benzothiazole core; trifluoromethyl group Patented therapeutic candidate
Key Findings:
  • Backbone Diversity : Unlike ceramides, these compounds feature aromatic or heterocyclic cores, altering their physicochemical properties and biological targets.
  • Functional Groups : Electronegative substituents (e.g., Br, Cl, CF₃) enhance binding to specific receptors (e.g., FPR2 in neutrophils) .

Biological Activity

N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide, also referred to as N-acetylsphingosine (N-AS), is a bioactive sphingolipid derivative that has garnered significant attention due to its potential therapeutic applications, particularly in the context of neuroinflammation and neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

N-AS is known to modulate various cellular processes, primarily through its interaction with microglial cells in the central nervous system. Recent studies have highlighted its role in enhancing the acetylation of cyclooxygenase-2 (COX2), which is crucial for the synthesis of specialized pro-resolving mediators (SPMs). These mediators are essential for resolving inflammation and promoting tissue repair. The mechanism involves:

  • Acetylation of COX2 : N-AS treatment significantly increases acetylated COX2 levels in microglia, leading to enhanced production of SPMs such as 15R-LXA4, RvE1, and RvD1 .
  • Phagocytic Activity : N-AS enhances microglial phagocytosis, aiding in the clearance of amyloid-beta plaques associated with Alzheimer's pathology .
  • Regulation of Inflammatory Responses : By promoting the resolution of neuroinflammation, N-AS may mitigate the progression of neurodegenerative diseases .

Case Studies and Experimental Evidence

  • Microglial Function in Alzheimer's Disease :
    • In APP/PS1 mouse models of AD, treatment with N-AS resulted in increased levels of SPMs and improved memory performance. The compound's ability to restore microglial function was evidenced by enhanced phagocytic activity and reduced neuroinflammatory markers .
  • SPM Production :
    • A comparative analysis showed that N-AS-treated COX2 produced significantly higher levels of SPMs compared to untreated controls and aspirin-treated samples. This suggests a unique biosynthetic pathway driven by N-AS that could be leveraged for therapeutic purposes .
  • Kinetic Studies :
    • Kinetic analyses indicated that N-AS possesses a high binding affinity for COX2, with kinetic parameters demonstrating effective modulation of enzyme activity (kinact/Ki values ranging from 35.48 μM to 0.51 min⁻¹) .

Data Tables

ParameterValue
Kinetic Binding Affinity (K_i)35.48 μM
Rate of Acetylation (k_inact)0.51 min⁻¹
Increase in PhagocytosisSignificant
SPM Production IncreaseMarked

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via condensation of 1,3-dihydroxyoctadec-4-ene-2-amine with acetic anhydride under inert conditions. Key steps include refluxing in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (≥95%) and characterized via 1H^1H-NMR (to confirm acetamide proton signals at δ 2.0–2.1 ppm) and mass spectrometry (to verify molecular ion peaks at m/z 341.53) .

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Single-crystal diffraction data collected at 100 K (using Mo-Kα radiation) are refined via SHELXL . For preliminary analysis, NOESY NMR can identify spatial proximity of hydroxyl and acetamide groups, while 13C^{13}C-NMR confirms the double bond position (C4) through deshielded carbons at δ 125–130 ppm .

Q. What solvents are recommended for solubility studies, and how do solvent properties affect experimental outcomes?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO: ≥32.5 mg/mL; EtOH: ≥31.9 mg/mL) due to hydrogen-bonding capacity with hydroxyl and acetamide groups . For biological assays, reconstitute in DMSO and dilute in PBS (≤0.1% DMSO) to avoid cytotoxicity. Insolubility in water necessitates sonication or co-solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify melting-point variations (>2°C suggests polymorphism). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Cross-validate solubility via saturation shake-flask method with HPLC quantification .

Q. What computational strategies are effective for modeling the compound’s 3D conformation and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and predict hydrogen-bonding patterns. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model lipid bilayer interactions, critical for studying ceramide analogs .

Q. How can the compound’s crystal structure be validated against twinning or disorder challenges?

  • Methodological Answer : In SHELXL, employ the TWIN/BASF commands to refine twinned data. For disorder, use PART/SUMP restraints and analyze residual electron density maps (≤0.5 eÅ3^{-3}). Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .

Q. What analytical techniques optimize detection of trace impurities in biological matrices?

  • Methodological Answer : LC-MS/MS with a C18 column (2.6 µm, 100 Å) and ESI+ ionization achieves picomolar sensitivity. For lipid-rich samples, solid-phase extraction (C8 cartridges) reduces matrix interference. Validate using deuterated internal standards (e.g., d7-acetamide) .

Q. How can structure-activity relationships (SAR) be investigated for ceramide-related signaling pathways?

  • Methodological Answer : Synthesize analogs with modified acyl chains (e.g., C2 vs. C18) and hydroxyl positions. Test in vitro using caspase-3/9 assays (apoptosis) and ceramide synthase inhibition studies. Correlate activity with logP values (calculated via ChemAxon) to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
Reactant of Route 2
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.